Prosapogenin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

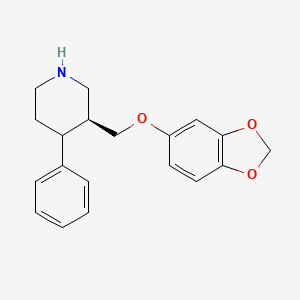

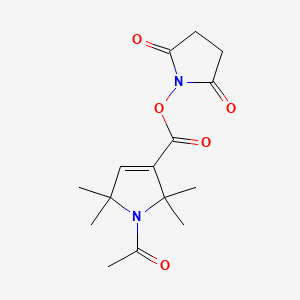

Prosapogenin D is a triterpenoid isolated from Bupleuri Radix . It is also known as Lilioglycoside D, Ophiopogonin C′, Polyphyllin V, Progenin III, Prosapogenin D′1 .

Synthesis Analysis

The synthesis of Prosapogenin D and its analogs has been a topic of interest in the scientific community. For instance, a general method for the semisynthesis of saponin variants based on the QS-21 parent architecture has been described .Chemical Reactions Analysis

Prosapogenin D can be modified to create different compounds with varying properties. For example, the carboxyl group at the C-28 position can be removed to make prosapogenin (PrsD) and then esterified (PrsDMe) for better bioavailability and safety .Applications De Recherche Scientifique

Cancer Research and Therapeutics

Prosapogenin D has been identified as having significant potential in cancer research due to its anti-cancer properties. Studies have shown that Prosapogenin D can inhibit the growth of cancer cell lines, such as human colon cancer cells . This compound is derived from saikosaponins, which are known for their pharmacological activities, and the enzymatic hydrolysis process used to obtain Prosapogenin D has been optimized for higher yields and purity .

Enzymatic Hydrolysis Efficiency

The production of Prosapogenin D involves enzymatic hydrolysis, which is a cleaner and more environmentally friendly method compared to conventional acid hydrolysis. The optimization of this process has been a focus of research to improve the efficiency and yield of Prosapogenin D, making it more accessible for various applications .

Glycoside Hydrolysis

Prosapogenin D is a product of glycoside hydrolysis, and studies have explored the use of recombinant enzymes to enhance this process. The enzymes BglPm and BglLk, for example, have shown good activity in cleaving glycosides at specific temperatures and pH levels, leading to the production of Prosapogenin D .

Saponin Derivative Synthesis

As a saponin derivative, Prosapogenin D’s synthesis is of interest for creating analogs with potentially improved or varied pharmacological activities. Research into the synthesis of ginseng glycosides and their analogs could lead to new compounds with applications in health and medicine .

Modulation of Cell Surface Phenotypes

Prosapogenin D has been studied for its ability to modulate cell surface phenotypes, which is relevant for controlling differentiation in cultured cells. This application could have implications for developmental biology and cancer treatment, where the control of cell differentiation is critical .

Mécanisme D'action

Target of Action

Prosapogenin D, also known as Prosaikogenin D, has been identified to have multiple molecular targets. The primary targets of Prosapogenin D are involved in combating obesity . These targets include 115 targets and 44 core targets .

Mode of Action

Prosapogenin D interacts with its targets to bring about changes that combat obesity . The compound binds to the major therapeutic obesity targets, playing an obesity-inhibitory role .

Biochemical Pathways

The pathways affected by Prosapogenin D include the PI3K-Akt pathway, the JAK-STAT pathway, and the MAPK pathway . These pathways are majorly involved in the anti-obesity effects of Prosapogenin D .

Pharmacokinetics

Understanding the pharmacokinetics of a prodrug and its active metabolite using a two-step, consecutive, first-order irreversible reaction can provide a basic model for prodrug metabolism .

Result of Action

The result of Prosapogenin D’s action is the inhibition of obesity. The compound’s binding to obesity targets results in an obesity-inhibitory effect . Furthermore, Prosapogenin D has been suggested as a potential anti-obesity drug .

Propriétés

IUPAC Name |

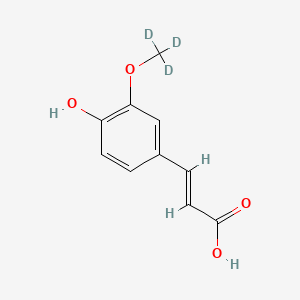

(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aR,6bS,8R,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25-,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUUFLADFXKYAU-WQPKRVEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: Are there any structural differences between Prosapogenin D and its parent compound that might explain differences in their activities?

A2: Yes, the different activities observed between Platycodin D (the parent compound), Prosapogenin D, and Prosapogenin D methyl ester are likely due to structural differences. Specifically, the sugar substituent or the presence of a methyl group at the C28-carboxyl position appear to play a role in their respective activities. []

Q2: How is Prosapogenin D metabolized in the human gut?

A3: Studies have identified two enzymes from the human gut bacterium Eubacterium sp. A-44 that play a role in metabolizing saikosaponins, the compound class to which Prosapogenin D belongs. These enzymes are a β-D-glucosidase and a novel β-D-fucosidase. [] While the β-D-glucosidase shows activity towards several saikosaponins, it cannot hydrolyze Prosapogenin D. [] Conversely, the β-D-fucosidase specifically hydrolyzes Prosaikogenins A and F, but not Prosapogenin D or G. []

Q3: Has Prosapogenin D demonstrated any efficacy in in vivo models of disease?

A4: Prosapogenin D methyl ester has shown promising results in mice models. It displayed acute anti-inflammatory activity in a carrageenan-induced inflammation model and demonstrated anti-arthritic activity in an adjuvant-induced arthritis model. [] These findings suggest potential therapeutic benefits, but further research is needed.

Q4: Are there any efficient methods for preparing Prosapogenin D?

A5: Recent research has explored enzymatic hydrolysis of Saikosaponin B2 as an efficient and environmentally friendly approach for producing Prosapogenin D. [] This method holds promise for obtaining larger quantities of this compound for further research and potential applications.

Q5: Where can I find additional resources and information about Prosapogenin D and related compounds?

A7: Databases like TCMSP, GeneCards, OMIM, Drugbank, and DisGeNet can provide valuable information on saponins from Platycodon grandiflorum, including Prosapogenin D, and their potential therapeutic targets. [] Additionally, exploring research publications and scientific literature focusing on saikosaponins and their biological activities will be beneficial for gaining further insights.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.